molecular formula C20H27ClFN3O2S B2387047 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1217025-93-8

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2387047
CAS No.: 1217025-93-8
M. Wt: 427.96
InChI Key: RIVISCARODAEHC-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The fluorination at the 6-position of the benzene ring is achieved using appropriate fluorinating agents

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or alcohols depending on the specific conditions.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenyl(2-morpholino)ethylamino benzamides

  • N-(benzo[d]thiazol-2-yl)-2-phenyl(2-piperidin-1-yl)ethylamino benzamides

Uniqueness: N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is unique due to its specific structural features, such as the presence of the fluorine atom at the 6-position and the cyclohexanecarboxamide group. These features contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2S.ClH/c21-16-6-7-17-18(14-16)27-20(22-17)24(9-8-23-10-12-26-13-11-23)19(25)15-4-2-1-3-5-15;/h6-7,14-15H,1-5,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVISCARODAEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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